An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate from Epichlorohydrin
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) from the reaction of epichlorohydrin (B41342) and methacrylic acid. This process is a critical step in the production of various functional polymers and is often an intermediate in the synthesis of glycidyl (B131873) methacrylate (GMA). This document outlines the reaction mechanism, detailed experimental protocols, and key data for professionals in the fields of chemical synthesis and drug development.
Introduction
3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is a bifunctional monomer containing a polymerizable methacrylate group and a reactive chlorohydrin moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers, resins, and adhesives. The primary route to CHPMA involves the ring-opening reaction of epichlorohydrin with methacrylic acid. This guide will delve into the specifics of this synthesis, providing a reproducible and well-characterized methodology.
Reaction Mechanism and Signaling Pathway
The synthesis of 3-chloro-2-hydroxypropyl methacrylate from epichlorohydrin and methacrylic acid proceeds via a nucleophilic ring-opening of the epoxide ring of epichlorohydrin by the carboxylate group of methacrylic acid. The reaction is typically catalyzed by a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst, facilitating the reaction between the organic and aqueous or solid phases.
The carboxylate anion, formed from the deprotonation of methacrylic acid, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the three-membered ring and the formation of a chlorohydrin ester. The reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide.
Caption: Reaction pathway for the synthesis of CHPMA.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of 3-chloro-2-hydroxypropyl methacrylate.
Materials and Reagents
| Reagent | Formula | CAS No. | Purity | Supplier |
| Epichlorohydrin | C₃H₅ClO | 106-89-8 | ≥99% | Sigma-Aldrich |
| Methacrylic Acid | C₄H₆O₂ | 79-41-4 | ≥99% | Sigma-Aldrich |
| Tetrabutylammonium (B224687) Bromide | C₁₆H₃₆BrN | 1643-19-2 | ≥98% | Sigma-Aldrich |
| Hydroquinone (B1673460) | C₆H₆O₂ | 123-31-9 | ≥99% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Anhydrous | Sigma-Aldrich |
Synthesis Procedure
A detailed workflow for the synthesis is presented below:
Caption: Experimental workflow for CHPMA synthesis.
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add epichlorohydrin (92.5 g, 1.0 mol), methacrylic acid (86.1 g, 1.0 mol), and tetrabutylammonium bromide (3.22 g, 0.01 mol).
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Inhibitor Addition: To prevent polymerization of the methacrylate, add hydroquinone (0.1 g) to the reaction mixture.
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Reaction: Heat the mixture to 80-90°C with constant stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of water to remove the catalyst and any unreacted methacrylic acid.
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Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
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Purification: Filter the mixture to remove the sodium sulfate. Remove the excess epichlorohydrin and any other volatile components under reduced pressure. The crude product can be further purified by vacuum distillation (boiling point approximately 95 °C at 2 mmHg) to yield pure 3-chloro-2-hydroxypropyl methacrylate.[1][2]
Quantitative Data
The following table summarizes the typical quantitative data obtained from the synthesis of CHPMA.
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| Epichlorohydrin : Methacrylic Acid | 1 : 1 | - |
| Catalyst Loading | ||
| Tetrabutylammonium Bromide | 1 mol% (relative to reactants) | - |
| Reaction Conditions | ||
| Temperature | 80-90 °C | - |
| Time | 4-6 hours | - |
| Product Yield and Purity | ||
| Yield | 85-95% | [3] |
| Purity (by GC) | >98% | - |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [4] |
| Molecular Weight | 178.61 g/mol | [1] |
| Density | 1.19 g/mL at 25 °C | [1][2] |
| Boiling Point | 95 °C / 2 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.475 | [1][2] |
Characterization Data
The structure of the synthesized 3-chloro-2-hydroxypropyl methacrylate can be confirmed by spectroscopic methods.
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.15 (s, 1H, =CH₂)
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δ 5.60 (s, 1H, =CH₂)
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δ 4.30-4.10 (m, 3H, -OCH₂CH(OH)-)
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δ 3.70 (d, 2H, -CH₂Cl)
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δ 2.50 (br s, 1H, -OH)
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δ 1.95 (s, 3H, -CH₃)
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¹³C NMR (CDCl₃, 100 MHz):
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δ 167.0 (C=O)
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δ 135.8 (C=CH₂)
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δ 126.5 (=CH₂)
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δ 68.9 (-OCH₂)
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δ 68.2 (-CH(OH)-)
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δ 45.8 (-CH₂Cl)
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δ 18.2 (-CH₃)
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IR (neat, cm⁻¹):
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3400 (br, O-H stretch)
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2960 (C-H stretch)
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1720 (C=O stretch, ester)
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1635 (C=C stretch)
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1160 (C-O stretch)
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750 (C-Cl stretch)
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Safety Considerations
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Epichlorohydrin: is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
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Methacrylic Acid: is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
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3-Chloro-2-hydroxypropyl methacrylate: is harmful if swallowed and can cause skin and eye irritation.[5] Use appropriate PPE during handling.
Conclusion
The synthesis of 3-chloro-2-hydroxypropyl methacrylate from epichlorohydrin and methacrylic acid is a well-established and efficient process. By following the detailed protocol and safety precautions outlined in this guide, researchers and professionals can reliably produce high-purity CHPMA for various applications in polymer chemistry and materials science. The provided characterization data will aid in the verification of the final product.
References
- 1. 3-CHLORO-2-HYDROXYPROPYL METHACRYLATE CAS#: 13159-52-9 [m.chemicalbook.com]
- 2. 3-氯-2-羟基丙基甲基丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
